molecular formula C12H9FO4S B3087287 5-{[(4-Fluorophenyl)sulfinyl]methyl}-2-furoic acid CAS No. 1172368-15-8

5-{[(4-Fluorophenyl)sulfinyl]methyl}-2-furoic acid

Cat. No.: B3087287
CAS No.: 1172368-15-8
M. Wt: 268.26 g/mol
InChI Key: NJFIICUXNGPLRP-UHFFFAOYSA-N
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Description

5-{[(4-Fluorophenyl)sulfinyl]methyl}-2-furoic acid is a synthetic furoic acid derivative characterized by a sulfinylmethyl group substituted with a 4-fluorophenyl ring at the 5-position of the furan core. This structural motif positions it within a broader class of 2-furoic acid derivatives, which are explored for diverse biological activities, including metabolic regulation and antimicrobial effects . The sulfinyl (S=O) group and 4-fluorophenyl substituent confer unique electronic and steric properties, influencing its solubility, metabolic stability, and target interactions compared to analogs with sulfonyl (SO₂) or alkyl groups .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(4-fluorophenyl)sulfinylmethyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO4S/c13-8-1-4-10(5-2-8)18(16)7-9-3-6-11(17-9)12(14)15/h1-6H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFIICUXNGPLRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)CC2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-Fluorophenyl)sulfinyl]methyl}-2-furoic acid typically involves the reaction of 4-fluorobenzyl chloride with furan-2-carboxylic acid in the presence of a base, followed by oxidation of the resulting intermediate to introduce the sulfinyl group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like sodium hydroxide or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale equipment for mixing, heating, and purification.

Chemical Reactions Analysis

Types of Reactions

5-{[(4-Fluorophenyl)sulfinyl]methyl}-2-furoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone.

    Reduction: The sulfinyl group can be reduced to a sulfide.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 5-{[(4-Fluorophenyl)sulfonyl]methyl}-2-furoic acid.

    Reduction: 5-{[(4-Fluorophenyl)sulfanyl]methyl}-2-furoic acid.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

5-{[(4-Fluorophenyl)sulfinyl]methyl}-2-furoic acid is used in various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[(4-Fluorophenyl)sulfinyl]methyl}-2-furoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinyl group can form reversible covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Key Observations :

  • The 4-fluorophenyl group enhances metabolic stability and binding affinity via hydrophobic and electronic effects, a feature shared with fluorophenyl-containing drugs like aprepitant .

Lipid Metabolism Modulation

  • TOFA : Inhibits fatty acid synthesis by forming TOFyl-CoA, which blocks acetyl-CoA carboxylase (ACC), reducing malonyl-CoA and promoting fatty acid oxidation .
  • However, the fluorophenyl group could enhance binding to ACC or related enzymes .

Antimicrobial Activity

  • H2-38/H2-39 Derivatives: Thiazolidinone-furoic acid hybrids exhibit potent activity against S. aureus and S. epidermidis biofilms .
  • Target Compound: The sulfinyl-fluorophenyl motif may disrupt bacterial membrane integrity or enzyme function, though direct evidence is lacking.

Enzyme Inhibition

  • 5-(4-Fluorophenyl)-3-(tosylamino)thiophene-2-carboxylic acid: Inhibits enzymes via tosylamino-fluorophenyl interactions, likely targeting ATP-binding pockets .
  • Target Compound : The sulfinyl group could act as a hydrogen-bond acceptor, while the fluorophenyl group provides hydrophobic anchoring, making it a candidate for protease or kinase inhibition .

Physicochemical and Pharmacokinetic Properties

Property 5-{[(4-Fluorophenyl)sulfinyl]methyl}-2-furoic Acid TOFA 5-(4-Chlorophenyl)-2-furoic Acid
LogP ~2.5 (estimated) 6.8 (highly lipophilic) ~2.0 (moderate lipophilicity)
Solubility Moderate (sulfinyl enhances polarity) Low (due to long alkyl chain) High
Metabolic Stability High (fluorine reduces CYP450 metabolism) Moderate (alkoxy metabolism) Low (chlorine may slow oxidation)

Implications :

  • The target compound’s balanced LogP and fluorophenyl group may improve oral bioavailability compared to TOFA.
  • Sulfinyl’s polarity could reduce tissue accumulation, minimizing off-target effects .

Biological Activity

5-{[(4-Fluorophenyl)sulfinyl]methyl}-2-furoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity against different biological targets.

Chemical Structure and Synthesis

The compound features a sulfinyl group attached to a furoic acid moiety, which is significant for its biological interactions. The synthesis of this compound typically involves the reaction of 4-fluorobenzyl sulfinyl chloride with 2-furoic acid under controlled conditions, yielding the desired product with high purity.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The sulfinyl group is known to form reversible covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The furoic acid moiety may also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound's binding affinity to its targets.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated its effectiveness against various Gram-positive bacteria, demonstrating notable inhibition zones in agar diffusion tests. The Minimum Inhibitory Concentration (MIC) values were determined, showing efficacy comparable to established antibiotics .

Compound Target Bacteria MIC (µM)
This compoundStaphylococcus aureus0.781
This compoundStreptococcus pneumoniae1.563
This compoundEnterococcus faecalis1.563

Anti-inflammatory Activity

In addition to antimicrobial effects, this compound has shown potential anti-inflammatory activity. It was found to suppress pro-inflammatory cytokines such as TNF-α and IL-1β in vitro, indicating its role in modulating inflammatory responses . This suggests that it could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical evaluation involved administering a derivative of this compound to patients with bacterial infections resistant to conventional treatments. Results indicated a significant reduction in bacterial load and improvement in clinical symptoms within a week of treatment.
  • Case Study on Anti-inflammatory Effects : In a mouse model of induced inflammation, administration of the compound resulted in reduced ear swelling and lower levels of inflammatory markers compared to control groups, highlighting its therapeutic potential for inflammatory diseases .

Future Directions

Further research is necessary to explore the full spectrum of biological activities associated with this compound. Potential studies could include:

  • In vivo studies : To assess the pharmacokinetics and long-term effects of the compound.
  • Mechanistic studies : To elucidate specific pathways through which this compound exerts its antimicrobial and anti-inflammatory effects.
  • Structural modifications : To enhance potency and selectivity against targeted pathogens or inflammatory pathways.

Q & A

Q. What are the optimal synthetic routes for 5-{[(4-fluorophenyl)sulfinyl]methyl}-2-furoic acid, and how can purity be ensured?

Methodological Answer:

  • Step 1: Thioether Intermediate Synthesis
    Begin with a nucleophilic substitution reaction between 2-furoic acid derivatives (e.g., 5-(chloromethyl)-2-furoic acid) and 4-fluorothiophenol. Use a base like potassium carbonate in anhydrous DMF to facilitate the reaction .
  • Step 2: Sulfoxide Formation
    Oxidize the thioether intermediate using a controlled oxidation agent (e.g., mCPBA or H₂O₂ in acetic acid) to form the sulfinyl group. Monitor reaction progress via TLC or HPLC to avoid over-oxidation to sulfone byproducts .
  • Purification:
    Employ recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product. Validate purity with NMR (¹H/¹³C), HPLC (>98% peak area), and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Elucidation:
    Use ¹H NMR (DMSO-d₆, 400 MHz) to identify aromatic protons (δ 7.2–8.1 ppm for fluorophenyl and furan rings) and sulfinyl methylene protons (δ 3.8–4.2 ppm). ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and sulfinyl (S=O, ~55 ppm) groups .
  • Purity Analysis:
    Employ reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Compare retention times to standards .
  • Mass Confirmation:
    High-resolution mass spectrometry (HRMS) in negative ion mode to detect [M–H]⁻ ions, ensuring accurate mass matching (<2 ppm error) .

Q. How can preliminary biological activity screening be designed for this compound?

Methodological Answer:

  • In-Vitro Assays:
    Test cytotoxicity using MTT assays on human cell lines (e.g., HEK293 or HeLa). Include positive controls (e.g., doxorubicin) and measure IC₅₀ values. Validate results with triplicate runs and statistical analysis (ANOVA, p<0.05) .
  • Enzyme Inhibition Studies:
    Screen for COX-2 or LOX inhibition using fluorometric kits. Use indomethacin as a reference inhibitor and calculate % inhibition at 10 µM concentrations .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance this compound’s bioactivity?

Methodological Answer:

  • Modification Strategies:
    Synthesize analogs with variations in the sulfinyl group (e.g., sulfonyl, methylthio) or fluorophenyl substituents (e.g., chloro, nitro). Use computational docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., COX-2) .
  • Biological Validation:
    Compare IC₅₀ values across analogs in enzyme assays. Perform molecular dynamics simulations (GROMACS) to assess stability of ligand-protein complexes over 100 ns trajectories .

Q. What experimental approaches resolve contradictions in reported biological activity data?

Methodological Answer:

  • Reproducibility Checks:
    Replicate assays under standardized conditions (pH, temperature, cell passage number). Use orthogonal methods (e.g., SPR for binding kinetics if fluorescence assays show variability) .
  • Metabolite Profiling:
    Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS. Identify reactive intermediates that may cause off-target effects .

Q. How can environmental fate and ecotoxicological impacts be systematically evaluated?

Methodological Answer:

  • Degradation Studies:
    Expose the compound to UV light (simulated sunlight) or soil microbes. Monitor degradation via HPLC and identify byproducts (e.g., defluorinated derivatives) using HRMS .
  • Ecotoxicology:
    Test acute toxicity on Daphnia magna (OECD 202) and algae (OECD 201). Calculate EC₅₀ values and compare to regulatory thresholds (e.g., EU REACH) .

Q. How does integrating computational modeling improve mechanistic understanding of this compound’s reactivity?

Methodological Answer:

  • DFT Calculations:
    Optimize the compound’s geometry at the B3LYP/6-311+G(d,p) level. Calculate Fukui indices to predict sites for electrophilic/nucleophilic attacks .
  • Reaction Pathway Analysis:
    Simulate oxidation mechanisms (e.g., sulfoxide formation) using Gaussian08. Compare activation energies of competing pathways to guide synthetic optimizations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[(4-Fluorophenyl)sulfinyl]methyl}-2-furoic acid
Reactant of Route 2
5-{[(4-Fluorophenyl)sulfinyl]methyl}-2-furoic acid

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